METHYL 2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Overview
Description
METHYL 2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiophene ring, and a tetrahydrofuran moiety
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, suggests that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole, a component of this compound, in various solvents suggests that its action may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached via a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with an appropriate leaving group on the triazole ring.
Final Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The thiophene and tetrahydrofuran moieties can be oxidized under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
METHYL 2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: This compound shares the tetrahydrofuran moiety but differs in other functional groups.
4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE: This compound also contains a tetrahydrofuran moiety but has different substituents.
Uniqueness
METHYL 2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combination of a triazole ring, thiophene ring, and tetrahydrofuran moiety, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
methyl 2-[[4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-19-12(18)9-22-14-16-15-13(11-5-3-7-21-11)17(14)8-10-4-2-6-20-10/h3,5,7,10H,2,4,6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXIESXUBGBROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC2CCCO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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